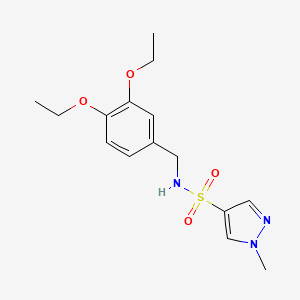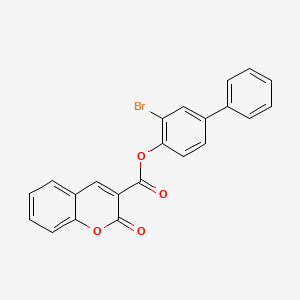
N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide
描述
N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as DAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes and receptors that play a key role in various biological processes. For example, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to modulate the activity of G protein-coupled receptors, which are involved in the regulation of various physiological processes such as neurotransmission, hormone secretion, and immune response.
Biochemical and Physiological Effects:
N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects, depending on the target enzyme or receptor. For example, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to modulate the activity of ion channels and G protein-coupled receptors, which can lead to changes in neuronal excitability, hormone secretion, and immune response.
实验室实验的优点和局限性
One of the advantages of using N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its high potency and specificity for certain enzymes and receptors. This allows researchers to study the effects of N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide on specific biological processes with minimal interference from other molecules. However, one limitation of using N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
未来方向
There are several future directions for research on N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide, including the development of new synthetic methods for N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide and its derivatives, the identification of new targets for N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide, and the evaluation of the safety and efficacy of N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide in preclinical and clinical studies. In addition, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide may have potential applications in other fields such as materials science and catalysis, which warrant further investigation.
科学研究应用
N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been investigated for its anticancer, antiviral, and antibacterial properties. In biochemistry, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been used as a tool to study the binding of proteins and peptides to DNA. In pharmacology, N-(3,4-diethoxybenzyl)-1-methyl-1H-pyrazole-4-sulfonamide has been evaluated for its potential to modulate the activity of ion channels and G protein-coupled receptors.
属性
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-4-21-14-7-6-12(8-15(14)22-5-2)9-17-23(19,20)13-10-16-18(3)11-13/h6-8,10-11,17H,4-5,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPLHJWBQKASCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNS(=O)(=O)C2=CN(N=C2)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![4-methoxy-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4700769.png)
![ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B4700775.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700781.png)
![2-({[4-(3-methoxyphenoxy)phenyl]amino}methylene)cyclohexanone](/img/structure/B4700785.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)
![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700797.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4700805.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)
![N-{3-[(sec-butylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B4700813.png)
![N-[4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4700817.png)
![4-bromo-N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4700818.png)

